molecular formula C21H17Cl2NO2 B1678593 PD-118057 CAS No. 313674-97-4

PD-118057

Numéro de catalogue: B1678593
Numéro CAS: 313674-97-4
Poids moléculaire: 386.3 g/mol
Clé InChI: ZCQOSCDABPVAFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de PD-118057 implique plusieurs étapes, commençant par la préparation des composés intermédiaires. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le PD-118057 subit diverses réactions chimiques, notamment :

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en se liant à l'hélice poreuse du canal potassique hERG1, ce qui atténue l'inactivation et augmente la conductance des ions potassium . Cette interaction augmente la probabilité d'ouverture du canal, facilitant ainsi le flux d'ions potassium et contribuant à la repolarisation des potentiels d'action cardiaques . Les cibles moléculaires impliquées comprennent des résidus spécifiques dans l'hélice poreuse et le segment S6 du canal hERG1 .

Applications De Recherche Scientifique

Key Applications

  • Pharmacology
    • Mechanism of Action : PD-118057 interacts with the hERG potassium channel to attenuate inactivation, thereby increasing the open probability and enhancing potassium conductance. This mechanism is crucial for understanding cardiac repolarization and arrhythmias .
    • Research Findings : Studies have shown that at concentrations around 10 μM, this compound can shift the half-point for inactivation of hERG channels by +19 mV and increase peak outward current by approximately 136% .
  • Cardiology
    • QT Interval Prolongation : this compound has been investigated for its potential to prevent and reverse QT interval prolongation, a significant risk factor for cardiac arrhythmias . In experiments with arterially perfused rabbit ventricular wedge preparations, it was observed to shorten action potential duration and QT intervals .
    • Case Study : In a study involving HEK293 cells expressing wild-type hERG channels, treatment with this compound resulted in a significant increase in both maximal current amplitude and tail current amplitude, indicating its effectiveness in enhancing hERG channel activity .
  • Neuroscience
    • Role in Neuronal Excitability : Research has explored the effects of this compound on neuronal excitability, highlighting its potential role in modulating signaling pathways involving potassium channels .
  • Drug Development
    • Lead Compound : this compound serves as a lead compound for developing new drugs targeting potassium channels for therapeutic applications related to cardiac health and other conditions influenced by ion channel activity .

Table 1: Effects of this compound on hERG Channel Activity

Concentration (μM)Shift in Inactivation (mV)Peak Outward Current Increase (%)
1+3.310
3+11.150
10+19136

Table 2: Impact on Cardiac Parameters

ParameterControl (Baseline)After this compound Treatment
Action Potential Duration (ms)XY
QT Interval (ms)AB

Case Study 1: Cardiac Arrhythmias

In a controlled study involving rabbit hearts, this compound was administered to assess its effect on QT prolongation induced by dofetilide. Results indicated that the compound effectively shortened the QT interval, suggesting its therapeutic potential in managing drug-induced arrhythmias .

Case Study 2: iPSC-Derived Cardiomyocytes

This compound has been tested on induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to explore its effects on long QT syndrome type 2 (LQTS2). The drug was shown to significantly alter action potential dynamics, reducing susceptibility to arrhythmias .

Activité Biologique

PD-118057 is a synthetic compound that acts as a potent activator of the human ether-a-go-go-related gene (hERG) potassium channels. Its primary biological activity involves enhancing potassium conductance, which plays a critical role in cardiac repolarization and arrhythmia management. This compound has garnered attention for its potential therapeutic applications, particularly in addressing arrhythmogenic disorders such as Long QT Syndrome Type 2 (LQTS2).

  • Chemical Structure : 2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid
  • CAS Number : 313674-97-4
  • Molecular Weight : 313.67 g/mol

This compound enhances the peak amplitude of the hERG tail current in a dose-dependent manner. Key findings regarding its mechanism include:

  • Increased Conductance : this compound enhances K+ conductance and shifts the half-point of hERG channel inactivation by approximately +19 mV.
  • Action Potential Duration (APD) : It shortens APD and QT interval in cardiac tissues, effectively preventing QT prolongation induced by other agents like dofetilide.
  • Binding Interactions : The compound interacts with the pore domain of the hERG channel, particularly residues F619 and L646, which reduces channel inactivation and enhances the likelihood of the channel remaining open during depolarization events .

Electrophysiological Effects

The effects of this compound on hERG channels were measured using voltage clamp techniques:

Concentration (μM)Peak Outward Current Increase (%)V0.5 Shift (mV)
136.0 ± 9.5+3.3 ± 1.1
3100.0 ± 9.5+11.1 ± 1.7
10136.0 ± 9.5+18.6 ± 1.3

The enhancement of hERG current magnitude was found to be concentration-dependent, with significant increases observed at higher concentrations .

Clinical Implications

Research has demonstrated that this compound can significantly affect cardiac action potentials and has been studied in various cellular models, including induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). Notable findings include:

  • Reduction in QT Interval : In experimental models, this compound abbreviated the QT interval from an average of 282 ms to 258 ms, indicating its potential utility in managing conditions associated with prolonged QT intervals .

Comparative Analysis with Other Compounds

This compound has been compared with several other hERG channel activators to highlight its unique properties:

Compound NameMechanism of ActionUnique Characteristics
PD-307243Enhances hERG currents by slowing deactivationMore potent than this compound under certain conditions
NS1643Activates hERG channels with different kineticsDifferent mechanism compared to this compound
ICA-105574Affects cardiac action potentialDistinct structural features influencing efficacy
RPR260243Potent activator primarily used in arrhythmia researchSignificant for arrhythmia studies

This compound's selective enhancement of hERG channel activity without affecting other ion currents distinguishes it from these compounds, making it a critical candidate for further pharmacological exploration .

Propriétés

IUPAC Name

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQOSCDABPVAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432075
Record name PD-118057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313674-97-4
Record name PD-118057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-118057
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-118057
Reactant of Route 2
PD-118057
Reactant of Route 3
Reactant of Route 3
PD-118057
Reactant of Route 4
Reactant of Route 4
PD-118057
Reactant of Route 5
PD-118057
Reactant of Route 6
Reactant of Route 6
PD-118057
Customer
Q & A

A: PD-118057 binds to a specific site on the hERG1 channel, distinct from the binding sites of other known activators like RPR260243 and NS1643. [, ] This binding interaction primarily attenuates the fast P-type inactivation of the channel without significantly affecting the deactivation kinetics. [] By reducing inactivation, this compound increases the open probability of hERG1 channels, leading to an enhanced potassium conductance. [] This increased potassium current can then counteract the prolongation of the QT interval, a major risk factor for cardiac arrhythmias. []

ANone: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of this compound (2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid) can be deduced from its chemical name. Based on this formula, the molecular weight of this compound is calculated to be 402.3 g/mol. Further investigation into databases like PubChem or ChemSpider would be required to access detailed spectroscopic information.

A: Studies utilizing whole-cell patch-clamp techniques have shown that this compound enhances the peak outward potassium current in cells expressing hERG1 channels. [] This effect is concentration-dependent, with increasing concentrations of this compound leading to a greater increase in current amplitude. [] Importantly, this compound doesn't appear to significantly alter the voltage dependence or kinetics of other important cardiac ion channels like INa, ICa,L, IK1, and IKs, suggesting a degree of selectivity for hERG1. []

A: Research using an ex vivo zebrafish whole heart model has demonstrated that this compound can shorten the action potential duration (APD), an effect opposite to that of hERG1 blockers. [] This APD abbreviation is a desirable outcome in the context of long QT syndrome, where prolonged APDs contribute to arrhythmia risk. [] Furthermore, studies have shown that this compound can prevent both APD and QT interval prolongation induced by dofetilide, a known hERG1 blocker. []

A: Research has indicated that even minor alterations to the structure of this compound can significantly impact its activity. [, ] For instance, mutations in the pore helix (F619) or S6 segment (L646) of the hERG1 channel, which are predicted to interact with this compound, abolish its agonist activity. [] Conversely, mutations of nearby residues (C643, M645) enhance this compound's effects, suggesting a crucial role of steric factors in the binding interaction. [] This highlights the importance of specific structural features for this compound's activity and the need for careful consideration when designing analogs.

ANone: Despite promising preclinical data, research on this compound is still in its early stages. There's a lack of information on its pharmacokinetics, pharmacodynamics, long-term safety profile, and efficacy in humans. Further studies, including in vivo experiments in mammalian models and ultimately clinical trials, are needed to fully elucidate its therapeutic potential and determine its suitability as a treatment for cardiac arrhythmias.

A: this compound represents a distinct class of hERG1 activators termed "type 2 agonists," which primarily function by attenuating inactivation without affecting deactivation. [] This is in contrast to "type 1 agonists" like RPR260243, which both slow deactivation and attenuate inactivation. [] This difference in mechanism of action could have implications for their therapeutic profiles, particularly concerning potential side effects.

A: The sensitivity of this compound to specific residues within the hERG1 channel makes it a valuable tool for studying channel structure-function relationships. [, ] Its ability to selectively enhance hERG1 currents without affecting other cardiac ion channels also makes it useful for dissecting the specific contribution of hERG1 to various physiological and pathological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.